molecular formula C23H23ClN2O3S B300942 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide

2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide

Cat. No. B300942
M. Wt: 443 g/mol
InChI Key: DHPAVEBEWFJCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide, also known as BCS-DBA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BCS-DBA belongs to the class of sulfonamide compounds and has been found to exhibit antitumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of NF-κB.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the activity of HDACs and NF-κB. This makes the compound a potential candidate for the development of novel anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. The compound also requires further investigation to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide. One of the potential applications of this compound is in the development of novel anticancer and anti-inflammatory drugs. The compound could also be used as a tool compound to investigate the role of HDACs and NF-κB in cancer and inflammation. Further studies are needed to determine the toxicity and pharmacokinetic properties of this compound. The development of more efficient synthesis methods for this compound could also facilitate its use in future research.

Synthesis Methods

The synthesis of 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2,3-dimethylaniline with benzyl chloroformate, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The final step involves the reaction of the intermediate with N-(2,3-dimethylphenyl)acetamide. The synthesis of this compound has been reported in the literature, and the compound has been synthesized using various methods.

Scientific Research Applications

The potential therapeutic applications of 2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide have been investigated in various scientific studies. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been tested in animal models of inflammation and has shown promising results.

properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443 g/mol

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-7-6-10-22(18(17)2)25-23(27)16-26(15-19-8-4-3-5-9-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

DHPAVEBEWFJCDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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